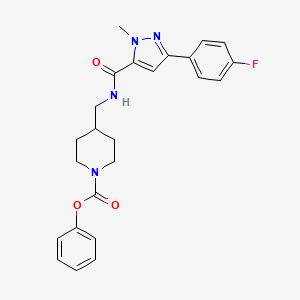
phenyl 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C24H25FN4O3 and its molecular weight is 436.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitors of Mycobacterium Tuberculosis
A study focused on thiazole-aminopiperidine hybrid analogues, including compounds with similar structural features, demonstrated promising activity against Mycobacterium tuberculosis. These compounds showed significant inhibition of the bacterial DNA gyrase enzyme, highlighting their potential as novel antituberculosis agents. Notably, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate was identified as a particularly effective compound, exhibiting strong inhibition without cytotoxicity at relevant concentrations (V. U. Jeankumar et al., 2013).
Cancer Research
Research on aurora kinase inhibitors, including structurally related compounds, revealed their potential in cancer treatment. These inhibitors target Aurora A kinase, a critical enzyme in cell division, suggesting their use in managing various cancers by halting the proliferation of cancer cells. This highlights the importance of such compounds in developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Antitumor Activity
Another study on pyrimidinyl pyrazole derivatives, including those structurally akin to the query compound, showed potent antitumor activities. These compounds were evaluated in vitro and in vivo against several tumor cell lines, demonstrating significant cytotoxicity and potential as anticancer agents. Specifically, derivatives with fluorophenyl groups were notable for their efficacy, indicating the value of fluorine substitution in medicinal chemistry (H. Naito et al., 2005).
Novel Mycobacterium Tuberculosis Pantothenate Synthetase Inhibitors
Compounds including 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This study underscores the potential of such compounds in developing new therapeutic agents against tuberculosis, with one compound showing significant activity and non-cytotoxicity at 50 μM (Ganesh Samala et al., 2013).
Synthesis and Antiviral Activity
Research into the synthesis and antiviral activity of novel pyrazolopyridine derivatives, which share some structural features with the compound , has shown promising results against various viruses. These compounds highlight the potential for developing new antiviral agents based on the pyrazolopyridine scaffold, with certain derivatives exhibiting significant activity against Herpes simplex virus type 1, Mayaro virus, and Vesicular stomatitis virus (A. Bernardino et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds often target specific proteins or enzymes involved in neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They often work by inhibiting specific biochemical pathways, leading to reduced inflammation and protection of neuronal cells .
Biochemical Pathways
The compound likely affects several biochemical pathways. Similar compounds have been observed to inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . These pathways are often implicated in neurodegenerative diseases and other neurological conditions .
Result of Action
The compound likely has several molecular and cellular effects. Similar compounds have shown to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These effects could potentially contribute to the compound’s neuroprotective properties .
Propriétés
IUPAC Name |
phenyl 4-[[[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-28-22(15-21(27-28)18-7-9-19(25)10-8-18)23(30)26-16-17-11-13-29(14-12-17)24(31)32-20-5-3-2-4-6-20/h2-10,15,17H,11-14,16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLXKUCRJQPHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[Cyclopropyl(1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2759195.png)
![methyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2759196.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2759199.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2759201.png)
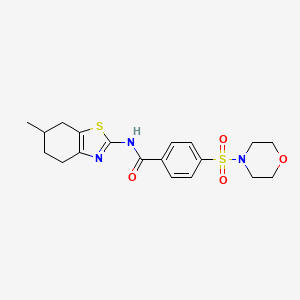
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2759204.png)
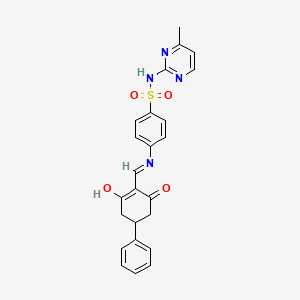
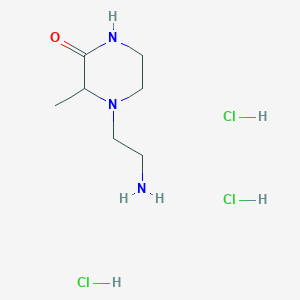
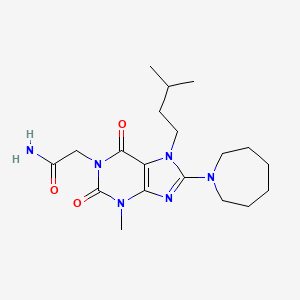
![2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2759210.png)
![4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B2759211.png)
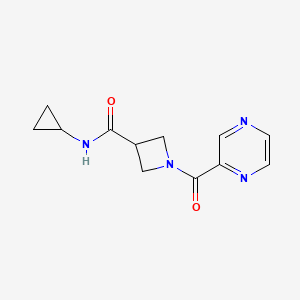
![N-(2-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2759215.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2759216.png)
